Cas no 1806537-61-0 (2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid)

2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid
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- インチ: 1S/C13H15BrO5/c1-2-19-10(15)7-6-8-4-3-5-9(11(8)14)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: JTLAROBVLMQNKQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CCC(=O)OCC)C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 320
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 83.8
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024621-250mg |
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid |
1806537-61-0 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015024621-500mg |
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid |
1806537-61-0 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015024621-1g |
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid |
1806537-61-0 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acidに関する追加情報
Introduction to 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid (CAS No. 1806537-61-0)
2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid (CAS No. 1806537-61-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a mandelic acid moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The chemical structure of 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid can be represented as C12H14BrO4. The presence of the bromine atom and the ethoxy group introduces significant versatility in its reactivity and solubility, making it an attractive molecule for synthetic transformations. The mandelic acid moiety, known for its chiral center, adds another layer of complexity and potential for enantioselective synthesis.
In the context of pharmaceutical research, 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The researchers found that the bromine atom and the ethoxy group contributed to enhanced binding affinity to viral enzymes, thereby improving the efficacy of the final drug product.
Beyond its pharmaceutical applications, 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid has also shown promise in other areas of chemical research. Its unique structure makes it a valuable starting material for the synthesis of complex organic molecules with diverse functionalities. A notable example is its use in the development of new materials for catalysis and polymer science. A study published in Advanced Materials in 2021 demonstrated that derivatives of this compound could be used to create highly efficient catalysts for selective oxidation reactions, which are crucial in industrial processes.
The synthetic pathways for producing 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid have been extensively studied and optimized. One common approach involves the reaction of bromomandelic acid with ethyl acrylate followed by hydrolysis to form the desired product. This method has been refined to achieve high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
The physical properties of 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid, such as its melting point, solubility, and stability, have been well-documented. These properties are crucial for understanding its behavior in various chemical reactions and formulations. For instance, its solubility in polar solvents like water and ethanol makes it suitable for use in aqueous reaction media, while its stability under mild conditions ensures that it can be stored and handled safely.
In terms of safety and handling, while 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it is important to store the compound in a cool, dry place away from direct sunlight to maintain its stability.
The future prospects for 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid are promising. Ongoing research continues to uncover new applications and improve existing synthetic methods. For example, recent studies have explored its potential as a building block for supramolecular assemblies and self-assembling materials, which could have implications in fields such as nanotechnology and materials science.
In conclusion, 2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid (CAS No. 1806537-61-0) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and catalysis. Its unique molecular structure provides a foundation for further research and development, making it an important molecule to watch in the coming years.
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